molecular formula C12H16O2 B7963572 [3-(Oxan-4-yl)phenyl]methanol

[3-(Oxan-4-yl)phenyl]methanol

Cat. No.: B7963572
M. Wt: 192.25 g/mol
InChI Key: XLNOCEAZQYXNTD-UHFFFAOYSA-N
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Description

[3-(Oxan-4-yl)phenyl]methanol is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . This compound features a phenyl ring substituted with a methanol group and an oxane ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxan-4-yl)phenyl]methanol typically involves the reaction of 3-(oxan-4-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same reduction reaction but is optimized for large-scale production with controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-(Oxan-4-yl)benzaldehyde or 3-(Oxan-4-yl)benzoic acid.

    Reduction: [3-(Oxan-4-yl)phenyl]methane.

    Substitution: 3-(Oxan-4-yl)benzyl chloride.

Scientific Research Applications

[3-(Oxan-4-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    [3-(Tetrahydro-2H-pyran-4-yl)benzenemethanol]: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    [3-(Oxan-4-yl)benzaldehyde]: The aldehyde analog of [3-(Oxan-4-yl)phenyl]methanol.

    [3-(Oxan-4-yl)benzoic acid]: The carboxylic acid analog of this compound.

Uniqueness: this compound is unique due to its specific combination of an oxane ring and a phenylmethanol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

[3-(oxan-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,13H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNOCEAZQYXNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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